molecular formula C16H21NO4 B12885071 2-Nitro-5-(octyloxy)-1-benzofuran CAS No. 56897-19-9

2-Nitro-5-(octyloxy)-1-benzofuran

Cat. No.: B12885071
CAS No.: 56897-19-9
M. Wt: 291.34 g/mol
InChI Key: KHDZISWYOVFXPC-UHFFFAOYSA-N
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Description

2-Nitro-5-(octyloxy)benzofuran is a benzofuran derivative characterized by the presence of a nitro group at the 2-position and an octyloxy group at the 5-position of the benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrobenzofurans typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization .

Industrial Production Methods

Industrial production methods for 2-nitrobenzofurans often utilize large-scale nitration processes. These methods may involve the use of nitrating agents such as nitrogen dioxide or dinitrogen tetroxide in the presence of solvents like acetic acid or dichloromethane .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(octyloxy)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-5-(octyloxy)benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(octyloxy)benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(octyloxy)benzofuran is unique due to the presence of both the nitro and octyloxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .

Properties

CAS No.

56897-19-9

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-nitro-5-octoxy-1-benzofuran

InChI

InChI=1S/C16H21NO4/c1-2-3-4-5-6-7-10-20-14-8-9-15-13(11-14)12-16(21-15)17(18)19/h8-9,11-12H,2-7,10H2,1H3

InChI Key

KHDZISWYOVFXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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